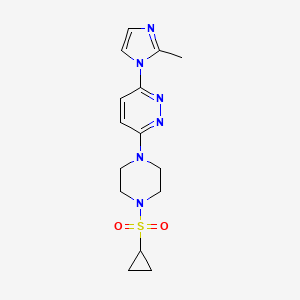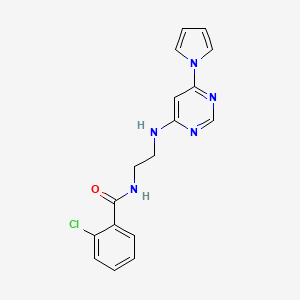
4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide is a compound that features a benzamide core substituted with a tetrazole ring and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with azides under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the tetrazole and thiazole rings to the benzamide core. This can be achieved through various coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the benzamide core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives.
Aplicaciones Científicas De Investigación
4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole and thiazole rings may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide can be compared with other similar compounds such as:
4-(1H-tetrazol-1-yl)benzamide: Lacks the thiazole ring, which may affect its biological activity and properties.
N-(thiazol-2-yl)benzamide: Lacks the tetrazole ring, which may also influence its activity and properties.
The presence of both the tetrazole and thiazole rings in this compound makes it unique and potentially more versatile in its applications.
Propiedades
IUPAC Name |
4-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6OS/c18-10(14-11-12-5-6-19-11)8-1-3-9(4-2-8)17-7-13-15-16-17/h1-7H,(H,12,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPFMNUXTLBOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide](/img/structure/B2797725.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile](/img/new.no-structure.jpg)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2797730.png)
![4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile](/img/structure/B2797731.png)
![Methyl 5-((3aR,4R,6aS)-rel-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B2797733.png)




![2,6-Dichlorooxazolo[4,5-b]pyridine](/img/structure/B2797738.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)

